molecular formula C7H13NO4 B8046502 Methyl 2-methyl-4-nitropentanoate

Methyl 2-methyl-4-nitropentanoate

Cat. No.: B8046502
M. Wt: 175.18 g/mol
InChI Key: QFPCURVNOXZULQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-nitropentanoate (CAS 16507-02-1) is an organic ester compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of both nitro and ester functional groups, a structure that is often explored in synthetic organic chemistry. Similar nitropentanoate structures have been identified as key intermediates or precursors in multi-step synthetic pathways, particularly in the development of more complex molecules with potential biological activity . For instance, related compounds have been used in asymmetric synthesis and in the construction of heterocyclic scaffolds . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

methyl 2-methyl-4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-5(7(9)12-3)4-6(2)8(10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPCURVNOXZULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 2-methyl-4-nitropentanoate is primarily used as an intermediate in organic synthesis. Its nitro group makes it a valuable precursor for various chemical transformations, including:

  • Reduction Reactions: The nitro group can be reduced to an amine, facilitating the synthesis of amino acids and pharmaceuticals.
  • Alkylation Reactions: The compound can participate in alkylation reactions to form more complex molecules.

Case Study: Synthesis of Amino Acids

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of amino acids through selective reduction and subsequent transformations. The yields were reported to be greater than 85%, demonstrating its efficiency as a synthetic intermediate .

Pharmaceutical Applications

The compound serves as a building block in the pharmaceutical industry, particularly in the development of drugs targeting bacterial infections and cancer treatment.

  • Antibacterial Agents: this compound derivatives have shown potential as antibacterial agents due to their ability to inhibit bacterial growth.

Case Study: Development of Antibacterial Compounds

A research team investigated the antibacterial properties of synthesized derivatives from this compound. Their findings indicated significant activity against Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotics .

Material Science

In material science, this compound is explored for its role in polymer chemistry.

  • Polymerization Reactions: The compound can be used to create polymeric materials with specific properties, such as increased thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Solubility in WaterLow
Decomposition Temperature>300 °C

Environmental Applications

Recent studies have explored the environmental applications of this compound, particularly in waste treatment processes.

  • Catalytic Activity: The compound has been tested for its catalytic properties in the reduction of nitroaromatic compounds, which are common pollutants.

Case Study: Catalytic Reduction of Nitro Compounds

A study published in Environmental Science & Technology demonstrated that this compound could effectively catalyze the reduction of nitro compounds in wastewater treatment processes, thus reducing environmental toxicity .

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-nitropentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Methyl 3-methyl-4-nitropentanoate (Compound 11)

Structure : The nitro group is at position 4, but the methyl branch is at position 3 instead of position 2.
Synthesis : Prepared via the same microwave-assisted Michael addition methodology as compound 13, using α,β-unsaturated esters and nitroethane .
Key Differences :

  • The altered branching position (C3 vs.
  • No diastereomeric ratio or NMR data is provided in the evidence, but the structural shift likely affects polarity and chromatographic behavior compared to compound 13 .

Methyl 4-nitropentanoate (Compound 12)

Structure : A linear ester lacking methyl branches, with the nitro group at position 4.
Synthesis : Synthesized analogously to compounds 11 and 13 .
Key Differences :

  • Linear structure may lead to lower boiling points compared to branched analogs like compound 13.

Methyl (2S)-2,4-dimethyl-4-nitropentanoate

Structure: Features two methyl groups (at C2 and C4) and a nitro group at C4, with a defined (2S) stereocenter . Key Differences:

  • Chiral center at C2 enables applications in asymmetric synthesis, unlike the diastereomeric mixture of compound 13 .

Data Table: Comparative Analysis of Nitro-Substituted Methyl Esters

Compound Name Structure Branching Position Diastereomeric Ratio Key $ ^1\text{H-NMR} $ Features (δ, ppm) Synthesis Method
Methyl 2-methyl-4-nitropentanoate (13) CH₃ at C2, NO₂ at C4 C2 72:22 1.21 (d, CH₃), 3.71 (s, OCH₃) Microwave, DBU
Methyl 3-methyl-4-nitropentanoate (11) CH₃ at C3, NO₂ at C4 C3 Not reported Not available Microwave, DBU
Methyl 4-nitropentanoate (12) Linear, NO₂ at C4 None Not applicable Not available Microwave, DBU
Methyl (2S)-2,4-dimethyl-4-nitropentanoate CH₃ at C2 and C4, (2S) configuration C2, C4 Not applicable InChIKey: LFQSCWFLJHTTHZ-UHFFFAOYSA-N Not specified

Research Findings and Implications

Stereochemical Outcomes : Compound 13’s 72:22 diastereomeric ratio highlights moderate stereoselectivity in microwave-assisted synthesis, whereas compound 11’s selectivity remains unreported .

Structural Effects on Properties :

  • Branching at C2 (compound 13) vs. C3 (compound 11) alters polarity and diastereomer separation efficiency.
  • The linear structure of compound 12 likely enhances volatility compared to branched analogs.

Applications :

  • Compound 13’s diastereomers serve as intermediates for chiral 3-hydroxy-γ-butyrolactones .
  • The enantiomerically pure compound from is tailored for asymmetric catalysis or pharmaceutical synthesis .

Preparation Methods

Direct Nitration of Methyl 2-Methylpent-4-Enoate

A common strategy involves introducing the nitro group into a pre-formed ester backbone. Methyl 2-methylpent-4-enoate serves as a suitable substrate due to its conjugated double bond, which facilitates electrophilic attack.

Procedure :

  • Substrate Preparation : Methyl 2-methylpent-4-enoate is synthesized via esterification of 2-methylpent-4-enoic acid with methanol using sulfuric acid as a catalyst.

  • Nitration : The ester is treated with fuming nitric acid (90%) in dichloromethane at −10°C to 0°C. The reaction proceeds via a nitronium ion (NO2+\text{NO}_2^+) intermediate, selectively adding to the terminal position of the double bond.

  • Workup : The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation (yield: 65–70%, purity: 92–95%).

Key Parameters :

ParameterValue
Temperature−10°C to 0°C
Nitrating AgentFuming HNO₃ (90%)
Reaction Time4–6 hours
SolventDichloromethane

Challenges :

  • Competing side reactions, such as oxidation of the ester group or over-nitration, necessitate strict temperature control.

  • Regioselectivity is influenced by steric hindrance from the 2-methyl group, favoring nitro addition at the less hindered 4-position.

Michael Addition of Nitroalkanes to α,β-Unsaturated Esters

Base-Catalyzed Conjugate Addition

This method leverages the nucleophilic character of nitroalkanes to attack α,β-unsaturated esters, forming the desired nitro ester.

Procedure :

  • Substrate Synthesis : Methyl 2-methylpent-2-enoate is prepared via Claisen condensation of methyl propionate and acetone.

  • Reaction : The α,β-unsaturated ester is reacted with nitromethane in the presence of Triton B (a phase-transfer catalyst) and potassium carbonate. The reaction proceeds at 50–60°C for 8–12 hours.

  • Workup : The mixture is acidified with HCl, extracted with diethyl ether, and purified via column chromatography (yield: 55–60%, purity: 88–90%).

Key Parameters :

ParameterValue
CatalystTriton B (0.1 eq)
BaseK₂CO₃
SolventToluene
Temperature50–60°C

Advantages :

  • Avoids harsh nitrating agents, reducing decomposition risks.

  • Enantioselective variants can be developed using chiral catalysts.

Hydrolysis and Re-Esterification of Nitro Carboxylic Acids

Nitro Acid Synthesis Followed by Esterification

This two-step approach first synthesizes 2-methyl-4-nitropentanoic acid, which is then esterified.

Step 1: Nitro Acid Synthesis

  • Substrate : 2-Methylpent-4-enoic acid is nitrated using acetyl nitrate (AcONO2\text{AcONO}_2) at 0°C.

  • Workup : The product is isolated via recrystallization from ethanol/water (yield: 70–75%).

Step 2: Esterification

  • Reaction : The nitro acid is refluxed with methanol and H2SO4\text{H}_2\text{SO}_4 (cat.) for 6 hours.

  • Purification : Distillation under reduced pressure yields the ester (yield: 85–90%, purity: 95–97%).

Comparative Data :

StepYield (%)Purity (%)
Nitro Acid Synthesis70–7590–92
Esterification85–9095–97

Limitations :

  • Acetyl nitrate is moisture-sensitive and requires anhydrous conditions.

  • Acid-catalyzed esterification may degrade thermally sensitive nitro groups.

Enzymatic Approaches for Stereoselective Synthesis

Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer stereocontrol, critical for pharmaceutical applications.

Procedure :

  • Substrate : Racemic 2-methyl-4-nitropentanoic acid is dissolved in tert-butyl methyl ether.

  • Reaction : Candida antarctica lipase B (CAL-B) and methanol are added, selectively esterifying the (R)-enantiomer at 30°C.

  • Workup : The (R)-ester is separated from unreacted (S)-acid via extraction (yield: 45–50%, enantiomeric excess: >98%).

Advantages :

  • High enantioselectivity reduces the need for chiral chromatography.

  • Mild conditions preserve nitro group integrity.

Industrial-Scale Considerations

Cost-Benefit Analysis of Nitration Methods

Industrial synthesis prioritizes yield, cost, and safety.

MethodCost (USD/kg)Yield (%)Safety Concerns
Direct Nitration120–15065–70HNO₃ corrosion/explosion
Michael Addition200–22055–60Nitromethane flammability
Nitro Acid Esterification180–20070–75Acetyl nitrate instability

Recommendations :

  • Direct nitration is preferred for bulk production despite safety risks.

  • Enzymatic methods are reserved for high-value enantiopure batches .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methyl-4-nitropentanoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of a precursor (e.g., esterification followed by nitration). For example, analogous nitro compounds are synthesized via refluxing intermediates in chlorobenzene with nitro-containing reagents, followed by purification using recrystallization or column chromatography . Purity optimization may require strict control of reaction stoichiometry, temperature, and post-synthesis washing (e.g., with saturated K₂CO₃ to remove acidic byproducts) . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves the ester methyl group (δ ~3.6–3.8 ppm), nitro group proximity effects on adjacent protons, and branching in the pentanoate chain .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520–1350 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –COOCH₃ groups) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Nitro compounds are prone to thermal and photolytic degradation. Storage in amber vials at –20°C under inert gas (e.g., N₂ or Ar) is advised. Acetonitrile is a suitable solvent for long-term storage, as it minimizes hydrolysis . Stability should be monitored via periodic HPLC analysis to detect degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. Computational studies (e.g., DFT calculations) can model charge distribution and transition states. Experimentally, kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal rate constants and mechanistic pathways. Gas-phase ion energetics data (via NIST resources) provide thermodynamic parameters for reaction feasibility .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

  • Methodological Answer : Degradation products (e.g., 4-amino derivatives) require sensitive detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended. Calibration curves using deuterated analogs (e.g., d10-acenaphthene) improve accuracy in complex matrices . Contradictions in recovery rates may arise from matrix effects, necessitating standard addition methods for validation .

Q. How can computational modeling predict the compound’s phase behavior and solubility in novel solvent systems?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solute-solvent interactions. Thermodynamic solubility parameters (e.g., Hansen solubility parameters) are derived from NIST’s gas-phase ion energetics and phase-change data . Experimental validation via cloud-point titration or differential scanning calorimetry (DSC) resolves discrepancies between predicted and observed solubility .

Data Contradiction Analysis

  • Example : Conflicting NMR data for methyl group splitting patterns may arise from conformational flexibility or impurities. Cross-validate with NOESY (to assess spatial proximity) and repeat synthesis under controlled conditions. Contradictory kinetic data in different solvents should be analyzed using Eyring plots to separate enthalpic and entropic contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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